(4R)-2,2-Dimethyl-1,3-thiazolidine-4-carboxylic acid

Description

Molecular Architecture and Stereochemistry

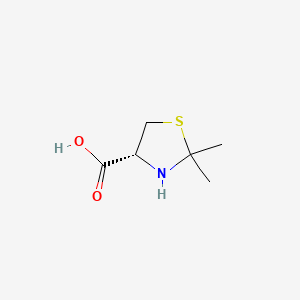

(4R)-2,2-Dimethyl-1,3-thiazolidine-4-carboxylic acid possesses a molecular formula of C₆H₁₁NO₂S and a molecular weight of 161.22 g/mol. The compound's structural framework is based on a 1,3-thiazolidine ring system, which consists of a five-membered saturated heterocycle containing sulfur at position 1 and nitrogen at position 3. The defining structural feature of this molecule is the presence of geminal methyl groups at position 2, creating a quaternary carbon center that significantly influences the compound's conformational behavior and chemical reactivity.

The stereochemical configuration at position 4 is designated as R, indicating the specific spatial arrangement of substituents around the chiral carbon bearing the carboxylic acid group. This stereocenter is crucial for determining the compound's biological activity and interactions with other chiral molecules. The absolute configuration has been confirmed through various analytical techniques, including nuclear magnetic resonance spectroscopy and X-ray crystallography studies of related derivatives. The presence of the carboxylic acid functional group at position 4 provides the molecule with ionizable properties, while the secondary amine within the ring system contributes to its amphoteric character.

The thiazolidine ring adopts a envelope conformation due to the sp³ hybridization of all ring atoms, with the sulfur atom typically occupying the flap position. The geminal dimethyl substitution at position 2 introduces steric hindrance that affects both the ring conformation and the accessibility of the nitrogen center for chemical reactions. This structural arrangement results in restricted rotation around certain bonds and influences the overall three-dimensional shape of the molecule.

Physicochemical Properties (Melting Point, Solubility, pKa)

The thermal properties of this compound are characterized by a melting point of 136°C with decomposition. This relatively high melting point reflects the presence of intermolecular hydrogen bonding between carboxylic acid groups and the nitrogen atoms of adjacent molecules. The decomposition behavior at the melting point suggests that the compound undergoes thermal degradation rather than simple phase transition, which is common for amino acid derivatives containing heterocyclic structures.

The solubility characteristics of this thiazolidine derivative are influenced by its amphoteric nature and the presence of both hydrophilic and hydrophobic structural elements. While specific solubility data in water and organic solvents were not explicitly reported in the available literature, similar thiazolidine carboxylic acids typically exhibit moderate water solubility due to the ionizable carboxylic acid and amine functionalities. The presence of the two methyl groups at position 2 increases the hydrophobic character compared to unsubstituted thiazolidine-4-carboxylic acid.

The acid-base properties of this compound are characterized by two ionizable centers: the carboxylic acid group and the secondary amine nitrogen within the ring. Thiazolidine-4-carboxylic acids generally exhibit pKa values that reflect the influence of the sulfur-containing heterocycle on the electronic properties of both functional groups. The carboxylic acid typically shows a pKa value in the range of 2-3, while the protonated amine exhibits a pKa value around 8-9, though specific values for this particular compound were not definitively reported in the search results. The presence of the geminal dimethyl groups at position 2 can influence these pKa values through inductive and steric effects.

Spectroscopic Characterization (IR, NMR, MS)

The spectroscopic characterization of this compound provides detailed structural information through multiple analytical techniques. Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within the molecule. The carboxylic acid functionality typically exhibits a broad O-H stretching vibration around 2500-3300 cm⁻¹ due to hydrogen bonding, along with C=O stretching around 1700-1750 cm⁻¹. The secondary amine N-H stretch appears in the region of 3200-3400 cm⁻¹, while C-H stretching vibrations of the methyl groups and ring carbons are observed in the 2800-3000 cm⁻¹ range.

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of the compound. ¹H NMR analysis reveals distinct resonances for the various proton environments within the molecule. The geminal methyl groups at position 2 appear as equivalent signals, typically showing coupling patterns that reflect their relationship to adjacent ring protons. The proton at position 4, bearing the carboxylic acid substituent, exhibits characteristic chemical shift and coupling patterns that confirm the stereochemical assignment. The methylene protons of the ring system show complex coupling patterns due to the conformational preferences of the five-membered ring.

¹³C NMR spectroscopy provides information about the carbon framework of the molecule, with distinct signals for the quaternary carbon at position 2, the chiral carbon at position 4, and the methylene carbon at position 5. The chemical shifts of these carbons reflect the electronic environment created by the sulfur and nitrogen heteroatoms within the ring system. The carboxylic acid carbon typically appears downfield around 170-180 ppm, while the ring carbons show characteristic shifts that can be used to confirm the structural assignment.

Mass spectrometry analysis of this compound shows a molecular ion peak at m/z 161, corresponding to the molecular weight of the compound. Fragmentation patterns in electron ionization mass spectrometry typically involve loss of the carboxylic acid group (44 mass units) and various ring fragmentation processes that provide structural confirmation. The compound may also form protonated molecular ions under electrospray ionization conditions, appearing at m/z 162.

Computational Modeling (DFT) and Conformational Analysis

Density functional theory calculations have been employed to investigate the conformational preferences and electronic structure of this compound and related thiazolidine derivatives. These computational studies provide insights into the three-dimensional structure of the molecule and the factors that govern its conformational behavior. The five-membered thiazolidine ring system exhibits puckering similar to other saturated heterocycles, with the preferred conformation influenced by the substitution pattern and electronic effects of the heteroatoms.

DFT calculations reveal that the geminal dimethyl substitution at position 2 significantly affects the conformational landscape of the molecule. The presence of these substituents creates steric interactions that favor specific ring conformations and influence the orientation of the carboxylic acid group relative to the ring plane. The calculations also provide information about the electronic distribution within the molecule, including the charge densities on various atoms and the nature of the bonding interactions.

Conformational analysis through computational methods demonstrates that the compound can adopt multiple low-energy conformations, with interconversion barriers that depend on the degree of ring puckering and rotation around exocyclic bonds. The preferred conformations are stabilized by intramolecular interactions, including potential hydrogen bonding between the carboxylic acid group and the ring nitrogen under certain conditions. These computational insights are valuable for understanding the compound's reactivity patterns and its interactions with other molecules in chemical and biological systems.

The electronic properties revealed by DFT calculations include frontier molecular orbital energies, which provide information about the compound's potential for electron donation or acceptance in chemical reactions. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies reflect the influence of the heterocyclic system on the overall electronic character of the molecule. These computational results complement experimental spectroscopic data and provide a theoretical foundation for understanding the compound's chemical behavior and potential applications in synthetic chemistry.

Properties

IUPAC Name |

(4R)-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S/c1-6(2)7-4(3-10-6)5(8)9/h4,7H,3H2,1-2H3,(H,8,9)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCQICQZUUHJWGZ-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(NC(CS1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N[C@@H](CS1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350290 | |

| Record name | CHEBI:39764 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58166-38-4 | |

| Record name | CHEBI:39764 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4R)-2,2-Dimethyl-4-thiazolidinecarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4R)-2,2-Dimethyl-1,3-thiazolidine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of L-cysteine with acetone under acidic conditions, leading to the formation of the thiazolidine ring. The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure the desired stereochemistry.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur or nitrogen atoms act as nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Saturated thiazolidine derivatives.

Substitution: Various substituted thiazolidine derivatives depending on the reagents used.

Scientific Research Applications

Chemical Applications

Organic Synthesis

(4R)-2,2-Dimethyl-1,3-thiazolidine-4-carboxylic acid serves as a crucial building block in organic synthesis. Its chiral nature allows it to be utilized in the synthesis of enantiomerically pure compounds, which are essential in the pharmaceutical industry. The compound can participate in various reactions including oxidation, reduction, and substitution .

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to sulfoxides or sulfones | Hydrogen peroxide, m-chloroperbenzoic acid |

| Reduction | Forms saturated thiazolidine derivatives | Lithium aluminum hydride, sodium borohydride |

| Substitution | Produces various substituted thiazolidine derivatives | Alkyl halides, acyl chlorides |

Biological Applications

Antimicrobial and Antioxidant Properties

Research indicates that this compound exhibits significant antimicrobial and antioxidant activities. Studies have demonstrated its potential in combating various pathogens and reducing oxidative stress .

Case Study: Neuroprotective Effects

A study evaluated the effects of thiazolidine derivatives on neuroinflammation and oxidative stress. The results suggested that these compounds could be beneficial in treating memory impairments such as Alzheimer’s disease by mitigating oxidative damage .

Medicinal Applications

Therapeutic Potential

The compound is being investigated for its potential as a therapeutic agent. Its ability to act as a ligand for specific enzymes or receptors makes it a candidate for drug development targeting various diseases including cancer and metabolic disorders .

Case Study: Anticancer Activity

Research has shown that thiazolidine derivatives possess anticancer properties. For instance, a study synthesized several thiazolidine-4-carboxylic acid amides and tested them against melanoma and prostate cancer cell lines. The results indicated significant growth inhibition across multiple cancer types .

Industrial Applications

Synthesis of Fine Chemicals

In the industrial sector, this compound is used in the production of fine chemicals and intermediates for pharmaceuticals and agrochemicals. Its versatility as a synthetic intermediate allows for the development of complex molecular structures necessary for various applications .

Mechanism of Action

The mechanism of action of (4R)-2,2-Dimethyl-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Thiazolidine-4-carboxylic acid: A simpler analog without the dimethyl substitution.

2,2-Dimethylthiazolidine: Lacks the carboxylic acid group.

Thiazolidine-2,4-dicarboxylic acid: Contains an additional carboxylic acid group.

Uniqueness: (4R)-2,2-Dimethyl-1,3-thiazolidine-4-carboxylic acid is unique due to its specific stereochemistry and substitution pattern, which can impart distinct chemical and biological properties. Its chiral nature makes it particularly valuable in the synthesis of enantiomerically pure compounds, which are important in drug development and other applications.

Biological Activity

(4R)-2,2-Dimethyl-1,3-thiazolidine-4-carboxylic acid, also known as thiazolidine-4-carboxylic acid (TCA), is a sulfur-containing amino acid derivative with significant biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment, antiviral activity, and its role as an ergogenic supplement.

- Molecular Formula : CHNOS

- Molecular Weight : 161.22 g/mol

- Melting Point : 136 °C (decomposes)

1. Anticancer Activity

Research has demonstrated that thiazolidine derivatives exhibit potent anticancer properties. For instance, a study synthesized various thiazolidine-4-carboxylic acid amides and evaluated their antiproliferative effects against melanoma and prostate cancer cell lines. Notably, compound 3id showed significant growth inhibition across multiple melanoma cell lines (B16-F1, A375, WM-164) and prostate cancer lines (DU 145, PC-3, LNCaP) with GI values ranging from 0.12 µM to 10.9 µM compared to control cells .

2. Antiviral Activity

Thiazolidine derivatives have also been explored for their antiviral properties. A study reported that specific thiazolidine-4-carboxylic acids exhibited superior anti-tobacco mosaic virus (TMV) activity compared to the commercial antiviral ribavirin. Compounds such as 3 and 4 demonstrated inhibitory rates of 48% and 45% at a concentration of 500 µg/mL, respectively . These compounds showed promise in both in vitro and in vivo settings.

3. Ergogenic Effects

Amino acids and their derivatives, including TCA, have been recognized for their ergogenic benefits. They are known to influence anabolic hormone secretion and improve physical performance during exercise by reducing muscle damage and enhancing recovery . This makes them valuable as dietary supplements for athletes.

The biological activities of this compound can be attributed to its ability to modulate various biochemical pathways:

- Antioxidant Activity : TCA enhances catalase activity, thereby reducing oxidative stress in cells. This was evidenced by its ability to increase cell proliferation in the presence of oxidative agents .

- Apoptosis Induction : In cancer cells, treatment with certain thiazolidine derivatives resulted in increased apoptosis rates, indicating their potential as pro-apoptotic agents in cancer therapy .

Table 1: Summary of Biological Activities of Thiazolidine Derivatives

| Compound | Activity Type | Target Cells/Pathogen | Inhibition Rate / GI |

|---|---|---|---|

| Compound 3id | Anticancer | Melanoma (B16-F1, A375) | GI: 0.12 µM |

| Compound 3 | Antiviral | Tobacco Mosaic Virus | 48% at 500 µg/mL |

| Compound 4 | Antiviral | Tobacco Mosaic Virus | 45% at 500 µg/mL |

| TCA | Ergogenic | General performance enhancement | N/A |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (4R)-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid derivatives, and how are they optimized for yield?

- Methodology : A common approach involves Boc (tert-butoxycarbonyl) protection of the carboxylic acid group, followed by coupling with amines using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane (CH₂Cl₂). After deprotection with trifluoroacetic acid (TFA), the product is purified via silica gel chromatography with gradients of hexane/ethyl acetate. Reaction times (6–15 hours) and amine substituents significantly affect yields (e.g., 18.1–73.0% for various amide derivatives) .

- Key Observations : Bulky aromatic amines (e.g., adamantane derivatives) often result in lower yields due to steric hindrance, while aliphatic amines show higher efficiency .

Q. How is the stereochemical configuration of this compound confirmed experimentally?

- Methodology : X-ray crystallography using programs like SHELXL is critical for resolving chiral centers. For example, Flack parameter analysis or anomalous dispersion methods can verify the (4R) configuration. NMR techniques, such as NOESY, are complementary for confirming spatial arrangements in solution .

- Data : specifies the compound’s optical rotation (−101° at 20°C in 1N HCl), consistent with its (R)-configuration.

Q. What analytical techniques are used to characterize derivatives of this compound?

- Methodology :

- 1H NMR : Confirms substituent integration and coupling patterns (e.g., thiazolidine ring protons at δ 3.0–4.5 ppm).

- Mass Spectrometry (ESI/MS) : Validates molecular weights (e.g., m/z 244.27 for C₉H₁₂N₂O₄S derivatives) .

- Elemental Analysis : Matches calculated and observed C/H/N/S ratios to confirm purity .

Advanced Research Questions

Q. How do structural modifications (e.g., aryl substitutions) influence the biological activity of thiazolidine-4-carboxylic acid derivatives?

- Methodology : Structure-activity relationship (SAR) studies compare in vitro/in vivo data across derivatives. For example:

- In Vivo Models : Compounds like P8 and P9 ( ) are tested in rat groups for pharmacological activity, with dose-dependent effects measured via biomarkers.

- DFT Calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to correlate with antibacterial or antioxidant activity .

- Findings : Derivatives with electron-withdrawing groups (e.g., 4-chlorophenyl) exhibit enhanced antibacterial activity, while bulky substituents (e.g., adamantane) reduce bioavailability .

Q. What experimental strategies address discrepancies in crystallographic data for thiazolidine derivatives?

- Methodology : Contradictions in crystal structure reports (e.g., missing authors or incorrect configurations) require:

- Re-refinement : Reanalyzing raw diffraction data with updated software (e.g., SHELX-97 vs. SHELXL-2018).

- Validation Tools : Use of CheckCIF to identify symmetry or occupancy errors. For example, highlights a corrigendum to fix incomplete author lists in a prior study .

Q. How can computational methods enhance the design of novel thiazolidine-4-carboxylic acid analogs?

- Methodology :

- Molecular Docking : Predict binding affinities to targets like bacterial enzymes (e.g., penicillin-binding proteins) using AutoDock Vina.

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., GROMACS).

- ADMET Prediction : Tools like SwissADME evaluate solubility (e.g., 28.5 g/L in water for the parent compound) and bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.